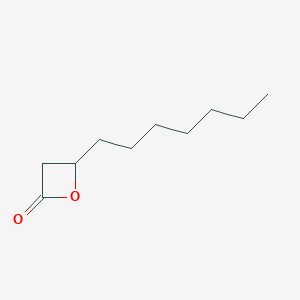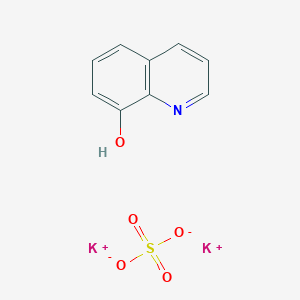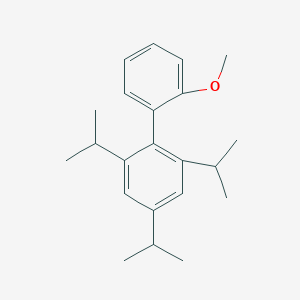
4-Heptyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Decanolactone, also known as 5-Hexyloxolan-2-one, is a lactone and aroma compound with the chemical formula C10H18O2. It is known for its intense peach flavor and is naturally present in many fruits and fermentations. This compound is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Vorbereitungsmethoden
Gamma-Decanolactone can be synthesized through various methods. One common method involves the biotransformation of ricinoleic acid, derived from castor oil triglycerides, using the yeast Yarrowia lipolytica. The optimal parameters for lactone biosynthesis include a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration of 75 g/L. This method can yield about 2.93 ± 0.33 g/L of gamma-Decanolactone . Another method involves the separation of gamma-Decanolactone from the biotransformation medium using liquid–liquid extraction, hydrodistillation, and adsorption on porous materials such as zeolite, vermiculite, and resin Amberlite XAD-4 .
Analyse Chemischer Reaktionen
Gamma-Decanolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a lactone, which means it can participate in ring-opening reactions under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under acidic conditions, gamma-Decanolactone can be hydrolyzed to form the corresponding hydroxy acid .
Wissenschaftliche Forschungsanwendungen
Gamma-Decanolactone has a wide range of scientific research applications. In chemistry, it is used as a flavoring agent in the food and beverage industry due to its peach-like aroma. In biology and medicine, gamma-Decanolactone has been shown to reduce epileptic behavior in different models, decrease inflammation, oxidative stress, and genotoxic parameters . It is also used in the development of microencapsulation methods to protect aromas against degradation during storage and processing .
Wirkmechanismus
The mechanism of action of gamma-Decanolactone involves its interaction with various molecular targets and pathways. It has been shown to alter the expression of the GluN2B subunit of the NMDA glutamate receptor, adenosine A1 receptor, and cyclooxygenase-2 (COX-2). These interactions contribute to its effects on reducing epileptic behavior, inflammation, and oxidative stress . Additionally, gamma-Decanolactone has been evaluated for its potential as an antiparkinsonian drug, where it inhibits the monoamine oxidase-B (MAO-B) enzyme and shows good bioavailability and access to the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Gamma-Decanolactone is similar to other lactones such as delta-Decanolactone and gamma-Nonalactone. These compounds also have peach-like aromas and are used in the flavor and fragrance industry. gamma-Decanolactone is unique due to its specific molecular structure and the intensity of its peach flavor. Other similar compounds include 4-Hydroxydecanoic acid gamma-lactone and 5-Hexyldihydro-2(3H)-furanone .
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-heptyloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
DCRWHTXIWYNJKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(fluorosulfonyl)oxy]-3-methoxy-Benzaldehyde](/img/structure/B14120280.png)


![(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B14120291.png)







